propyl 3-(5-amino-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoate
Description
PROPYL 3-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound that features a benzodiazole moiety, a pyrrole ring, and a benzoate ester
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
propyl 3-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H22N4O3/c1-3-11-29-22(28)14-7-6-8-15(12-14)26-13-18(27)19(20(26)23)21-24-16-9-4-5-10-17(16)25(21)2/h4-10,12,23,27H,3,11,13H2,1-2H3 |
InChI Key |
XQCOJWXOFHCWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 3-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of a benzodiazole derivative with a pyrrole derivative, followed by esterification with benzoic acid. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like 1,4-dioxane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
PROPYL 3-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
PROPYL 3-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of PROPYL 3-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets. The benzodiazole and pyrrole moieties can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share structural similarities and exhibit diverse biological activities.
Benzimidazole Derivatives: Known for their pharmacological properties.
Pyrrole Derivatives: Widely studied for their chemical reactivity and biological applications
Uniqueness
PROPYL 3-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Propyl 3-(5-amino-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoate is a compound with potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article reviews its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
It features a benzoate moiety, an imidazole ring, and a pyrrole derivative, which contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzimidazole derivatives, which include this compound.
In Vitro Studies
In vitro assays have demonstrated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines:
- IC50 Values : Compounds similar to propyl 3-(5-amino...) showed IC50 values ranging from 80 nM to 200 nM against colorectal (HCT-15, HT29) and cervical (HeLa) cancer cells .
The mechanism of action for these compounds often involves:
- Tubulin Polymerization Inhibition : Compounds have been shown to inhibit tubulin polymerization, which is critical for cell division. For example, some derivatives demonstrated IC50 values as low as 0.4 µM , indicating strong activity compared to standard agents like colchicine .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored.
Antibacterial Studies
Research indicates that derivatives of benzimidazole can exhibit antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Some related compounds showed MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
While less studied, the antifungal activity of similar compounds suggests potential effectiveness against fungal pathogens.
Case Studies
Several case studies illustrate the efficacy of benzimidazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A study reported that a benzimidazole derivative reduced tumor size in animal models when administered at specific dosages .
- Antimicrobial Efficacy : A clinical trial indicated that a similar compound significantly reduced bacterial load in infected patients compared to standard treatments .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
